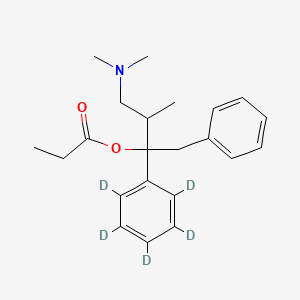
Hydrangenoside A dimethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrangenoside A dimethyl acetal is a secoiridoid glycoside derived from the leaves of Hydrangea macrophylla subsp. serrata. This compound is known for its unique chemical structure and potential biological activities. It belongs to the iridoid class of natural products, which are often characterized by their complex structures and diverse pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydrangenoside A dimethyl acetal typically involves the extraction of the parent compound, Hydrangenoside A, from the leaves of Hydrangea macrophylla subsp. serrata. The extraction process includes the use of methanol to obtain a crude extract, which is then subjected to further purification steps such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the specificity of its natural source. the general approach would involve large-scale extraction and purification processes similar to those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: Hydrangenoside A dimethyl acetal can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Substitution reactions can occur at various positions on the iridoid skeleton, particularly where hydroxyl groups are present.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: It serves as a model compound for studying the reactivity and synthesis of iridoid glycosides.
Biology: Research has explored its potential anti-inflammatory and antioxidant properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating conditions related to oxidative stress and inflammation.
作用機序
The mechanism by which Hydrangenoside A dimethyl acetal exerts its effects is not fully understood. it is believed to interact with molecular targets involved in oxidative stress and inflammatory pathways. The compound may modulate the activity of enzymes and signaling molecules, thereby exerting its biological effects .
類似化合物との比較
Hydrangenoside A dimethyl acetal can be compared with other secoiridoid glycosides such as:
- Secologanin dimethyl acetal
- n-Butyl vogeloside
- n-Butyl epi-vogeloside
- (7R)-n-Butyl morroniside
- Hydrangenoside C
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific acetal functional group, which may confer distinct reactivity and biological properties .
特性
CAS番号 |
952485-00-6 |
|---|---|
分子式 |
C33H46O14 |
分子量 |
666.717 |
IUPAC名 |
methyl (2S,3R,4S)-3-ethenyl-4-[[(2S,6S)-6-[4-(4-hydroxyphenyl)-2-oxobutyl]-4,4-dimethoxyoxan-2-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C33H46O14/c1-5-23-24(25(30(40)41-2)17-44-31(23)47-32-29(39)28(38)27(37)26(16-34)46-32)13-22-15-33(42-3,43-4)14-21(45-22)12-20(36)11-8-18-6-9-19(35)10-7-18/h5-7,9-10,17,21-24,26-29,31-32,34-35,37-39H,1,8,11-16H2,2-4H3/t21-,22-,23+,24-,26+,27+,28-,29+,31-,32-/m0/s1 |
InChIキー |
XFPYZGYIBWUCDZ-ZKEMUXHQSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC2CC(CC(O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)OC4C(C(C(C(O4)CO)O)O)O |
外観 |
Powder |
純度 |
96.0% |
製品の起源 |
United States |
Q1: What types of secoiridoid glycosides were found in the leaves of Hydrangea macrophylla subsp. serrata?
A1: The study identified five secoiridoid glycosides from the leaves of Hydrangea macrophylla subsp. serrata. These included hydrangenoside A, hydrangenol 4-O-glucoside, hydrangenol 6-O-glucoside, and two new compounds named hydrangenol 4-O-(6-O-p-coumaroyl)-glucoside and hydrangenol 6-O-(6-O-p-coumaroyl)-glucoside [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)









![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)

